![molecular formula C17H14ClN3O2 B2532305 N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899951-51-0](/img/structure/B2532305.png)
N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Tiadinil, a derivative of this compound, has been evaluated for its direct antifungal activity. Researchers studied its effectiveness against Stagonosporopsis citrulli, the causal agent of gummy stem blight disease in watermelon . Investigating its mode of action and potential applications in crop protection is crucial.
- The compound’s naphthyridine ring system falls within the realm of heterocyclic chemistry. Heterocycles play a pivotal role in drug discovery due to their prevalence in natural products and pharmaceuticals. Understanding the reactivity and properties of this compound contributes to broader knowledge in this field .
- The oxazine skeleton, present in this compound, offers chemical versatility. Oxazine derivatives have been identified as potential new drugs. Researchers explore their biological activities and structural variations, making this compound relevant for drug development .
- Investigating the biological activities of amides, such as this compound, is essential. Amides exhibit diverse properties and can serve as building blocks for drug design. Researchers explore its interactions with biological targets and potential therapeutic applications .
- Single-crystal X-ray diffraction (XRD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic studies have characterized this compound. Understanding its solid-state structure and spectral features aids in predicting its behavior and reactivity .
- Researchers have employed Hirshfeld surface analysis to investigate the compound’s intermolecular interactions. This method identifies potential hydrogen bonding sites and provides insights into its crystal packing and stability .
Antifungal Activity
Heterocyclic Chemistry
Oxazine Derivatives
Bioactivity Studies
Crystallography and Spectroscopy
Hirshfeld Surface Analysis
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-5-6-12(9-14(10)18)20-16(22)13-8-11-4-3-7-19-15(11)21(2)17(13)23/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVONSXIYGGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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